molecular formula C26H23NO5 B2408897 6-Methoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 904451-58-7

6-Methoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2408897
CAS No.: 904451-58-7
M. Wt: 429.472
InChI Key: GWAKPNQBDGUKGM-UHFFFAOYSA-N
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Description

6-Methoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Properties

IUPAC Name

6-methoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-30-19-8-4-17(5-9-19)15-27-16-23(25(28)18-6-10-20(31-2)11-7-18)26(29)22-14-21(32-3)12-13-24(22)27/h4-14,16H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAKPNQBDGUKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, purification techniques, and waste management are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

6-Methoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxides: Oxidized derivatives of quinoline with distinct properties.

Uniqueness

6-Methoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups and benzoyl substituents differentiates it from other quinoline derivatives, potentially leading to unique applications and activities.

Biological Activity

6-Methoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound that belongs to the class of dihydroquinolines. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. The specific structural features of this compound suggest potential interactions with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be broken down as follows:

  • Dihydroquinoline core : This bicyclic structure is known for its pharmacological versatility.
  • Methoxy groups : The presence of methoxy substituents may enhance lipophilicity and influence the compound's interaction with biological membranes.
  • Benzoyl moiety : This group can contribute to the compound's ability to interact with various enzymes or receptors.

Anticancer Activity

Research on similar dihydroquinoline derivatives has shown promising anticancer properties. For instance:

  • Mechanism of Action : Dihydroquinolines may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway.
  • Case Study : A study demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range. This suggests that this compound may similarly affect cancer cell viability.

Antimicrobial Activity

Compounds with similar structures have also been investigated for their antimicrobial properties:

  • In vitro Studies : Dihydroquinoline derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of dihydroquinoline derivatives has been explored in various studies:

  • Inflammatory Models : Compounds similar to this compound have been tested in models of inflammation (e.g., carrageenan-induced paw edema) showing reduced swelling and cytokine production.

Antioxidant Activity

Antioxidant properties are often associated with methoxy-substituted compounds:

  • Radical Scavenging Assays : Compounds featuring methoxy groups have demonstrated significant radical scavenging activity in DPPH assays, indicating potential protective effects against oxidative stress.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and dihydroquinolinone carbonyl (δ ~170 ppm) signals .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650 cm⁻¹) and aromatic C-H bends .
  • Mass Spectrometry : HRMS with <5 ppm error validates the molecular formula (e.g., C₂₆H₂₃NO₅) .
    PubChem-generated data (InChIKey, SMILES) provides cross-validation .

How do crystallographic data contribute to understanding the compound’s conformation?

Advanced
Single-crystal X-ray diffraction (SHELX-refined ) reveals:

  • Dihedral Angles : Between quinoline and benzoyl groups (e.g., 7.55° ), impacting π-π stacking.
  • Hydrogen Bonding : Stabilizes crystal packing (e.g., O···H-N interactions at 2.8 Å).
  • Thermal Ellipsoids : Validate conformational rigidity, critical for drug-receptor docking .

What strategies resolve contradictions in biological activity data across studies?

Advanced
Contradictions in IC₅₀ values (e.g., 8.5 µM vs. 12 µM in cancer models ) arise from:

  • Cell Line Variability : MCF-7 (breast) vs. colon carcinoma models differ in apoptosis pathways.
  • Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters bioavailability.
  • Statistical Validation : Use of ANOVA with post-hoc tests (p<0.05) and dose-response curve replicates .

What are the primary biological targets and mechanisms of action?

Q. Basic

  • Anticancer Activity : Caspase-3/7 activation (apoptosis) and G2/M cell cycle arrest .
  • Anti-inflammatory Action : TNF-α and IL-6 inhibition in murine models (IC₅₀ ~15 µM) .
  • Antimicrobial Effects : Disruption of bacterial cell wall synthesis (MIC 32 µg/mL for S. aureus) .

How can computational modeling predict interactions with biological targets?

Q. Advanced

  • Molecular Docking (AutoDock Vina) : Simulate binding to caspase-3 (PDB: 3DEI) with ΔG < -8 kcal/mol.
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR Models : Correlate methoxy substituent positions with bioactivity (r² > 0.85) .

What are the solubility and stability considerations for this compound?

Q. Basic

  • Solubility : Low in water (<0.1 mg/mL); moderate in DMSO (25 mg/mL) .
  • Stability : Degrades at >150°C; store at -20°C under argon to prevent oxidation .

How to design derivatives to enhance bioavailability while maintaining bioactivity?

Q. Advanced

  • Lipophilicity Adjustments : Replace methoxy with trifluoromethoxy (ClogP ~2.5 vs. 3.8) .
  • Prodrug Strategies : Esterify hydroxyl groups to improve membrane permeability.
  • SAR Studies : Prioritize substitutions at C-3 (benzoyl) for potency retention .

What analytical approaches validate purity and identity post-synthesis?

Q. Advanced

  • HPLC-PDA : Purity >95% (C18 column, acetonitrile/water gradient) .
  • Elemental Analysis : %C, %H within ±0.3% of theoretical values.
  • LC-MS/MS : Detect trace impurities (e.g., de-methylated byproducts) with LOD <0.1% .

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